molecular formula C19H21N3OS B2524012 4-isopropyl-N-(3-methylbenzyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide CAS No. 1251547-26-8

4-isopropyl-N-(3-methylbenzyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

Cat. No. B2524012
CAS RN: 1251547-26-8
M. Wt: 339.46
InChI Key: LFNBXQKHZPNSOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

Detailed physical and chemical properties for this compound are not available in the sources I found .

Scientific Research Applications

Synthesis and Chemical Reactions

Synthesis of Pyrrole Derivatives : Research demonstrates innovative methods for synthesizing pyrrole derivatives, which are essential in medicinal chemistry and material science. A notable study outlines a strategy for synthesizing α-aminopyrrole derivatives using a "cyanide Michael addition/methylation/reductive isoxazole-pyrrole transformation" process. This method facilitates the creation of pyrrolo[1,2-a]pyrimidine derivatives and 2-diazo-2H-pyrrole derivatives, highlighting the versatility of pyrrole-containing compounds in chemical synthesis (Galenko et al., 2019).

Cycloaddition Reactions : Another research area focuses on the cycloaddition reactions involving ynamides and unprotected isoxazol-5-amines, catalyzed by AgNTf2. This process yields functionalized 5-amino-1H-pyrrole-3-carboxamide derivatives efficiently, showcasing the potential for constructing complex molecules with significant biological relevance (Cao et al., 2019).

Biological Applications

Anticancer Activity : The synthesis of arylazothiazoles and 1,3,4-thiadiazoles using novel catalysts has shown promising anticancer activity against colon and liver carcinoma cell lines. This research underscores the potential of pyrrole and thiazole derivatives in developing new anticancer agents (Gomha et al., 2015).

Antimicrobial Agents : The design and synthesis of new pyrrole derivatives with modifications such as chlorine, amide, and 1,3-oxazole fragments have been explored for their antimicrobial properties. Some compounds have shown high activity against Staphylococcus and Candida species, indicating the potential of these derivatives as antimicrobial agents (Biointerface Research in Applied Chemistry, 2020).

Safety and Hazards

Specific safety and hazard information for this compound is not available from the sources I found .

properties

IUPAC Name

N-[(3-methylphenyl)methyl]-4-propan-2-yl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS/c1-13(2)16-17(24-19(21-16)22-9-4-5-10-22)18(23)20-12-15-8-6-7-14(3)11-15/h4-11,13H,12H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFNBXQKHZPNSOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC(=O)C2=C(N=C(S2)N3C=CC=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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